molecular formula C14H8ClNO3 B8532496 2-(4-Chlorophenyl)benzoxazole-4-carboxylic acid

2-(4-Chlorophenyl)benzoxazole-4-carboxylic acid

Cat. No.: B8532496
M. Wt: 273.67 g/mol
InChI Key: AOLRPQQQOQHWEY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)benzoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H8ClNO3 and its molecular weight is 273.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C14H8ClNO3/c15-9-6-4-8(5-7-9)13-16-12-10(14(17)18)2-1-3-11(12)19-13/h1-7H,(H,17,18)

InChI Key

AOLRPQQQOQHWEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 3-hydroxyanthranilic acid (0.153 g, 1.0 mmol) in toluene (10 mL) was added 4-chlorobenzoyl chloride (0.525 g, 3.0 mmol) followed by pyridine (0.275 g, 3.5 mmol) at room temperature. The resulting mixture was stirred at room temperature for 30 minutes then heated to 80° C. for 1 hr. After this time the reaction was cooled and poured into a mixture of ethyl acetate (50 mL) and 5% aqueous hydrochloric acid (20 mL). Subsequent separation of the layers, drying the organic over anhydrous magnesium sulfate and filtration afforded a solution. After removal of the solvent, the residue was dissolved in toluene (20 mL) and the solution treated with 4-methylbenzenesulfonic acid (0.4 g, 2.1 mmol). The reaction mixture was then heated to reflux overnight. After this time the reaction was cooled and poured into water (100 mL), the organic layer separated then washed with water (100 mL). The organic was dried over anhydrous magnesium sulfate, filtered and concentrated to a solid. Re-crystallization of this solid from acetate gave 2-(4-chlorophenyl)benzo[d]oxazole-4-carboxylic acid as a white solid product (0.068 g, 24.9% yield). MS (ESI) m/z 274 [M+1]+.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.153 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.525 g
Type
reactant
Reaction Step Three
Quantity
0.275 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask equipped with a magnetic stirrer was charged with methyl 2-(4-chlorophenyl)benzoxazole-4-carboxylate (0.50 g, 1.74 mmol), THF (10 mL), methanol (10 mL), lithium hydroxide (0.08 g, 3.48 mmol) and water (10 mL). The reaction was stirred at room temperature for 18 hours. After this time, the reaction was diluted with ethyl acetate (50 mL) then acidified to pH 4 with 2 N HCl. The aqueous layer was extracted with ethyl acetate (2×25 mL). The organic layers were then combined and washed with brine (1×25 mL), dried with sodium sulfate, filtered and concentrated to dryness in vacuo to yield 2-(4-chlorophenyl)benzoxazole-4-carboxylic acid (0.43 g, 90% yield) as a white solid: 1H NMR (500 MHz, CDCl3) δ 11.53 (bs, 1H), 8.26 (d, J=8.5 Hz, 2H), 8.18 (d, J=8.0 Hz, 1H), 7.84 (d, J=8.0 Hz, 1H), 7.58 (d, J=8.5 Hz, 2H), 7.55 (t, J=8.0 Hz, 1H); MS (ESI) m/z 274 [M+H]+
Name
methyl 2-(4-chlorophenyl)benzoxazole-4-carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-(4-Chlorophenyl)benzoxazole-4-carboxylic acid was prepared from 3-hydroxyanthranilic acid and 4-chlorobenzoyl chloride using the method described in Step A of Example 1. This crude material (2.90 g, 10.6 mmol) was directly dissolved in DMF (40 mL), DIPEA (5.46 g, 42.4 mmol) and methyl iodide (5.93 g, 42.4 mmol) added and the reaction stirred at room temperature for 18 h. After this time the reaction was diluted with ethyl acetate (100 mL) and 2 N HCl (50 mL). The organic layer was separated and then washed with 2 N HCl (25 mL), water (50 mL) and brine (50 mL). The organic layer was then dried over sodium sulfate, filtered and concentrated to dryness to yield light yellow oil. This material was purified using silica gel chromatography to afford 0.532 g (30% yield) of methyl 2-(4-chlorophenyl)benzoxazole-4-carboxylate as a white solid: 1H NMR (300 MHz, CDCl3) δ 8.28 (dd, J=6.9, 1.8 Hz, 2H), 8.04 (d, J=8.1 Hz, 1H), 7.78 (d, J=8.1 Hz, 1H), 7.52 (d, J=8.7 Hz, 2H), 7.43 (t, J=7.8 Hz, 1H), 4.06 (s, 3H); MS (ESI) m/z 288 [M+H]+
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crude material
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40 mL
Type
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Reaction Step Two
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5.46 g
Type
reactant
Reaction Step Three
Quantity
5.93 g
Type
reactant
Reaction Step Three
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100 mL
Type
solvent
Reaction Step Four
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Quantity
50 mL
Type
solvent
Reaction Step Four

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